molecular formula C8H14N2O2 B8703154 N-cyclopropylmorpholine-2-carboxamide

N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B8703154
M. Wt: 170.21 g/mol
InChI Key: BSYDQCZQNCUDLN-UHFFFAOYSA-N
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Description

N-cyclopropylmorpholine-2-carboxamide is a carboxamide derivative featuring a morpholine ring substituted at the 2-position with a cyclopropylcarboxamide group. This derivative includes a 3-cyanopyridinyl substituent on the morpholine ring, likely enhancing π-π stacking interactions in biological systems .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C8H14N2O2/c11-8(10-6-1-2-6)7-5-9-3-4-12-7/h6-7,9H,1-5H2,(H,10,11)

InChI Key

BSYDQCZQNCUDLN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CNCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-cyclopropylmorpholine-2-carboxamide derivatives and related carboxamide-containing compounds.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Reference
4-(3-Cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide (2640970-87-0) C₁₄H₁₆N₄O₂ 272.30 Morpholine, cyclopropylcarboxamide, 3-cyanopyridinyl
N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (865592-44-5) C₁₅H₁₆N₃O₃S 333.37 Benzothiazole, sulfonylmorpholine, cyclopropanecarboxamide
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane (2549008-14-0) C₁₁H₁₉N₃OS 241.35 Thiadiazole, methoxyethyl, azepane
N-cyclopropyl-1H-pyrrole-3-carboxamide (CAS: 952674-94-1) C₈H₁₁N₂O Not provided Pyrrole, cyclopropylcarboxamide

Key Comparisons:

Morpholine vs. Benzothiazole Core

  • This compound () utilizes a morpholine ring, which enhances solubility due to its oxygen atoms. In contrast, the benzothiazole derivative () incorporates a fused aromatic system with a sulfonylmorpholine group, increasing molecular weight (333.37 vs. 272.30) and rigidity. The sulfonyl group may improve binding to polar targets but reduce membrane permeability .

Comparatively, the thiadiazole-azepane compound () features a sulfur-containing thiadiazole ring, which could confer metabolic resistance but reduce solubility .

Carboxamide Variations

  • Pyrrole- and pyrazole-based carboxamides () lack morpholine’s oxygen atoms, reducing polarity. For example, N-cyclopropyl-1H-pyrrole-3-carboxamide (CAS: 952674-94-1) may exhibit lower solubility in aqueous media compared to morpholine derivatives .

However, the benzothiazole derivative’s bulkier structure () may limit access to certain binding pockets compared to the smaller thiadiazole or pyrrole analogs .

Research Implications:

  • Drug Design : Morpholine derivatives (e.g., ) are favored for CNS targets due to their balance of solubility and blood-brain barrier penetration. Benzothiazole derivatives () may suit anticancer or antimicrobial applications owing to their planar aromatic systems .
  • SAR Studies: The 3-cyanopyridinyl group in ’s compound could be a critical pharmacophore for kinase inhibition, while thiadiazole () and pyrrole () derivatives may prioritize metabolic stability .

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